N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylcarbamoyl group, a fluoro-phenyl group, and a nitro-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the fluoro-phenyl ring.
Scientific Research Applications
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluoro-phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-4-nitro-benzamide: Lacks the fluoro group, which may affect its reactivity and binding properties.
N-(1-Benzylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
Uniqueness
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological interactions. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H18FN3O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18FN3O4/c24-20-9-5-4-8-18(20)14-21(23(29)25-15-16-6-2-1-3-7-16)26-22(28)17-10-12-19(13-11-17)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14+ |
InChI Key |
SMZBGMJCXCHJBW-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.